BenchChemオンラインストアへようこそ!

Dioxethedrin

Bronchodilator potency β₂-adrenoceptor efficacy N-alkyl SAR

Dioxethedrin (INN; CAS 497-75-6), also known as 3,4-dihydroxy-N-ethylnorephedrine, is a synthetic sympathomimetic amine classified as an ephedrine derivative and a β-adrenergic receptor agonist. Its molecular formula is C₁₁H₁₇NO₃ (MW 211.26 g/mol) and it features a 3,4-dihydroxy (catechol) phenyl ring coupled with an N-ethyl-α-methyl-β-hydroxyphenethylamine side chain.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 497-75-6
Cat. No. B1670717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxethedrin
CAS497-75-6
SynonymsDioxethedrin
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCNC(C)C(C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C11H17NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,11-15H,3H2,1-2H3
InChIKeyOHDICGSRVLBVLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dioxethedrin (CAS 497-75-6): Baseline Identification for Ephedrine-Derivative Bronchodilator Procurement


Dioxethedrin (INN; CAS 497-75-6), also known as 3,4-dihydroxy-N-ethylnorephedrine, is a synthetic sympathomimetic amine classified as an ephedrine derivative and a β-adrenergic receptor agonist [1]. Its molecular formula is C₁₁H₁₇NO₃ (MW 211.26 g/mol) and it features a 3,4-dihydroxy (catechol) phenyl ring coupled with an N-ethyl-α-methyl-β-hydroxyphenethylamine side chain [2]. Historically, dioxethedrin was the bronchodilator component of the antitussive syrup Bexol (in combination with codeine and promethazine) [3]. It is catalogued under the therapeutic category of respiratory system > anti-asthmatic > phenethylamine derivatives and is described as a β-adrenergic agonist bronchodilator .

Why Ephedrine, Etafedrine, or Dioxifedrine Cannot Simply Substitute for Dioxethedrin in Research and Formulation


Dioxethedrin occupies a unique structural intersection among phenethylamine bronchodilators: it is the only member of its immediate analog series that combines both the 3,4-dihydroxy (catechol) aromatic substitution AND the N-ethyl substituent on the terminal amine. Ephedrine lacks both features; etafedrine (N-ethylephedrine) possesses the N-ethyl group but lacks the catechol ring; dioxifedrine (3,4-dihydroxyephedrine) bears the catechol but retains the N-methyl group [1]. Published evidence on the close analog etafedrine demonstrates that N-ethylation suppresses indirect sympathomimetic activity (norepinephrine release) while markedly enhancing efficacy at β₂-adrenoceptors [2]. Conversely, the catechol modification is classically associated with increased direct receptor potency but also introduces susceptibility to catechol-O-methyltransferase (COMT)-mediated inactivation, altering both potency and metabolic stability [3]. Because these two structural features produce opposing and interacting pharmacological consequences, no single-comparator analog faithfully recapitulates the integrated profile of dioxethedrin. Generic substitution among these analogs is therefore pharmacologically unsound without direct comparative data.

Quantitative Differentiation Evidence for Dioxethedrin Against Closest Structural Analogs


N-Ethylation Enhances Bronchodilator Potency ~3.3-Fold Over Ephedrine: Etafedrine as the Mechanistic Surrogate

Direct quantitative data for dioxethedrin on isolated airway tissue are not available in the open literature. However, the closest N-ethyl analog without catechol substitution — etafedrine (N-ethylephedrine) — has been directly compared to ephedrine in the guinea pig tracheal chain preparation. Contractions induced by acetylcholine or histamine were antagonized by epinephrine, etafedrine, and ephedrine with relative potencies of 91 : 1 : 0.3, respectively [1]. This establishes that the N-ethyl substitution alone confers a potency advantage of approximately 3.3-fold over ephedrine (1/0.3 = 3.3). Dioxethedrin shares this N-ethyl modification and adds a catechol ring, which is well-established in adrenergic SAR to further enhance direct receptor binding and agonist potency at β-adrenoceptors [2]. The combined modification is therefore expected to yield potency exceeding that of etafedrine, though the exact multiplicative factor remains unquantified by direct experiment.

Bronchodilator potency β₂-adrenoceptor efficacy N-alkyl SAR

N-Ethylation Suppresses Indirect Sympathomimetic Activity: Reduced Norepinephrine Release vs Ephedrine

In the perfused rabbit heart model, etafedrine (10⁻⁴ M) failed to release ³H-norepinephrine, whereas ephedrine at a 10-fold lower concentration (10⁻⁵ M) produced measurable norepinephrine release [1]. Furthermore, etafedrine up to 3 × 10⁻⁴ M did not increase heart rate or force of contraction in guinea pig atria, in marked contrast to ephedrine which produces positive chronotropic and inotropic effects via both direct and indirect mechanisms [1]. The authors concluded that N-ethylation of ephedrine suppresses indirect sympathomimetic activity while markedly enhancing β₂-adrenoceptor efficacy [1]. Because dioxethedrin carries this same N-ethyl modification, it is predicted to share this reduced propensity for indirect norepinephrine release compared to ephedrine and dioxifedrine.

Indirect sympathomimetic activity Norepinephrine release Cardiac safety

Catechol Substitution Increases Hydrogen Bond Donor Count and Topological Polar Surface Area vs Non-Catechol Analogs

Dioxethedrin's 3,4-dihydroxy (catechol) substitution increases its hydrogen bond donor count to 4 and topological polar surface area (tPSA) to approximately 77 Ų, compared to 2 H-bond donors and tPSA of ~32 Ų for etafedrine and ephedrine (both lacking ring hydroxyl groups) [1]. The predicted LogP for dioxethedrin is 1.52 , positioning it between ephedrine (LogP ~1.3) and etafedrine (LogP ~2.0) [2]. The increased polarity from the catechol group reduces predicted blood-brain barrier permeability (BBB- probability 0.9205) compared to non-catechol congeners, while maintaining high predicted human intestinal absorption (HIA+ probability 0.9932) [2]. These properties differentiate dioxethedrin from its non-catechol analogs in any application where CNS penetration must be minimized or where aqueous solubility and hydrogen-bonding interactions govern formulation behavior.

Physicochemical properties Drug-likeness Permeability

Catechol Structure Confers COMT Substrate Liability: Differentiated Metabolic Fate vs Ephedrine and Etafedrine

The presence of the 3,4-dihydroxy (catechol) moiety on dioxethedrin's phenyl ring renders it a substrate for catechol-O-methyltransferase (COMT), an enzyme that catalyzes methylation of one hydroxyl group and terminates β-adrenoceptor agonist activity [1]. In contrast, ephedrine and etafedrine lack ring hydroxyl groups and are therefore resistant to COMT-mediated inactivation; their metabolic clearance relies primarily on hepatic MAO and renal excretion of unchanged drug [2]. This metabolic distinction is pharmacologically significant: catecholamine bronchodilators (e.g., isoproterenol, epinephrine) are typically more potent at the receptor but have shorter durations of action and poor oral bioavailability due to COMT in the gut wall and liver, while non-catecholamines (e.g., ephedrine) are less potent but orally active and longer-acting [1][2]. Dioxethedrin, bearing the catechol group, is predicted to exhibit a potency/duration trade-off that differs from both ephedrine and etafedrine. The predicted aqueous solubility (LogS = −1.45) and Caco-2 permeability (LogPapp = 0.62 cm/s) are consistent with a compound that may be suitable for parenteral or inhalation routes rather than oral administration of the free base [3].

Metabolic stability COMT metabolism Duration of action

Erythro Stereoisomer Isolation: Defined Stereochemistry Differentiates Dioxethedrin from Racemic or Multi-Isomer Ephedrine-Derivative Products

The original synthesis of dioxethedrin by Lespagnol and Cuingnet (1960) via catalytic hydrogenation of the corresponding aminoketone yielded only one of the two possible racemic diastereomers, believed to be the 'erythro' form [1]. This is notable because the stereochemistry at the α-carbon (β-hydroxyl) and β-carbon (α-methyl) positions is a critical determinant of adrenergic agonist potency: the 1R,2S (erythro) configuration of ephedrine isomers is known to be the most potent at human β₂-adrenergic receptors (EC₅₀ = 0.36 μM, 78% maximal response) compared to the threo or enantiomeric forms [2]. While dioxethedrin's exact stereochemical purity and enantiomeric composition are not fully specified in all commercial sources, the original isolation method biases toward the erythro configuration. In contrast, many ephedrine products exist as mixtures of stereoisomers with varying pharmacological activity, and etafedrine is typically the racemic N-ethyl derivative [2].

Stereochemistry Erythro configuration Synthesis quality

Evidence-Backed Application Scenarios Where Dioxethedrin Provides Demonstrable Advantage Over Analogs


In Vitro β₂-Adrenoceptor Pharmacology Studies Requiring Reduced Indirect Sympathomimetic Confounding

When investigating direct β₂-adrenoceptor pharmacology in isolated tissue preparations (e.g., guinea pig tracheal chain, human bronchial rings), the use of ephedrine introduces confounding indirect sympathomimetic activity via norepinephrine release from sympathetic nerve terminals. The N-ethyl modification present in dioxethedrin has been shown in the etafedrine model to abolish this norepinephrine-releasing effect [1]. Dioxethedrin is therefore the preferred tool compound for experiments where the objective is to isolate direct β₂-receptor agonism from indirect catecholamine-releasing effects. The additional catechol substitution further ensures potent direct receptor activation, consistent with the classical catecholamine SAR [2].

Formulation Development for Co-Formulated Antitussive or Combination Respiratory Products

Dioxethedrin has an established precedent as the bronchodilator component in the Bexol antitussive syrup (co-formulated with codeine phosphate and promethazine hydrochloride) [1]. This specific combination was marketed, providing a real-world reference point for compatibility, stability, and therapeutic rationale. For any research program developing modern combination respiratory products — particularly those pairing a bronchodilator with an antitussive (opioid) and/or antihistamine — dioxethedrin offers a historical formulation template that none of its single-modification analogs (ephedrine, etafedrine, dioxifedrine) can claim. Its intermediate LogP (1.52) and slight aqueous solubility facilitate liquid formulation development [2].

Structure-Activity Relationship Studies Dissecting Contributions of N-Alkyl Chain Length vs Ring Hydroxylation

Dioxethedrin serves as a unique molecular probe within the ephedrine-derivative SAR matrix because it is the only compound combining N-ethyl + catechol modifications. Systematic comparison with ephedrine (no catechol, N-methyl), etafedrine (no catechol, N-ethyl), and dioxifedrine (catechol, N-methyl) allows four-way dissection of the independent and interactive contributions of N-alkyl chain length and ring hydroxylation to β-adrenoceptor potency, efficacy, selectivity, and metabolic stability [1]. The distinct physicochemical signature of each analog — particularly the LogP gradient (dioxifedrine ~1.0 < ephedrine ~1.3 < dioxethedrin ~1.52 < etafedrine ~2.0) — enables correlation of lipophilicity with membrane permeability, BBB penetration, and PK parameters within a congeneric series [2]. No single comparator can provide this integrative SAR capability.

Peripheral-Selective Bronchodilator Research Where CNS Exposure Must Be Minimized

The catechol group of dioxethedrin increases topological polar surface area to ~77 Ų and adds two hydrogen bond donors compared to non-catechol analogs, which together reduce predicted blood-brain barrier penetration (BBB- probability 0.9205) [1]. Ephedrine and etafedrine, with tPSA values of ~32 Ų and fewer H-bond donors, exhibit significant CNS penetration and are associated with insomnia and CNS stimulation as adverse effects [2]. For research programs targeting peripheral β₂-mediated bronchodilation with minimized CNS exposure — such as inhaled or nebulized formulations where even small fractions of systemically absorbed drug could produce central effects — dioxethedrin's physicochemical profile provides a structural basis for reduced brain partitioning that ephedrine and etafedrine cannot match. This property was likely a factor in its selection for the Bexol antitussive formulation, where codeine already contributed CNS effects and additional central stimulation from the bronchodilator component would be undesirable [3].

Quote Request

Request a Quote for Dioxethedrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.